3-Vinylpyrrolidine

Description

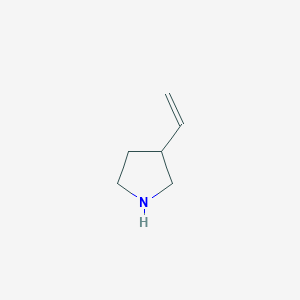

3-Vinylpyrrolidine is a five-membered saturated heterocyclic compound featuring a pyrrolidine ring (a secondary amine with four methylene groups) substituted with a vinyl group (-CH=CH₂) at the 3-position. This structure confers unique reactivity and versatility, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediates. Its synthesis often involves cyclopropane ring-opening reactions or deformylation strategies, as demonstrated in recent studies .

Properties

IUPAC Name |

3-ethenylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-3-4-7-5-6/h2,6-7H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRSDPGHIARUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Vinylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with acetylene in the presence of a base, leading to the formation of the vinyl group on the pyrrolidine ring . Another method includes the cyclization of N-vinyl-2-pyrrolidone under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction environments to facilitate the vinylation and cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Vinylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated pyrrolidines.

Substitution: The vinyl group can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenation can be achieved using halogen gases or halogenating agents like N-bromosuccinimide.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated pyrrolidines.

Substitution: Halogenated pyrrolidines.

Scientific Research Applications

3-Vinylpyrrolidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Vinylpyrrolidine involves its interaction with various molecular targets. The vinyl group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes, making this compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

| Compound | Core Structure | Substituents | Key Structural Differences |

|---|---|---|---|

| 3-Vinylpyrrolidine | Pyrrolidine (saturated) | Vinyl at C3 | Saturated ring; reactive vinyl group |

| 3-Vinylpyridine | Pyridine (aromatic) | Vinyl at C3 | Aromatic ring; higher electron deficiency |

| N-Vinylpyrrolidone | Pyrrolidone (lactam) | Vinyl at N1 | Lactam structure; polar carbonyl group |

| Pyrrolo[2,3-b]pyridines | Fused pyrrolidine-pyridine | Varied substituents (e.g., nitro, aryl) | Aromatic pyridine fused to pyrrolidine |

- Electronic Effects : this compound’s saturated ring offers greater flexibility and nucleophilicity compared to aromatic analogs like 3-vinylpyridine .

- Steric Profile : The vinyl group at C3 in this compound creates distinct steric environments compared to N-substituted derivatives (e.g., N-vinylpyrrolidone) .

Physicochemical Properties

| Property | This compound | 3-Vinylpyridine | N-Vinylpyrrolidone |

|---|---|---|---|

| Boiling Point | ~150°C (est.) | 165°C | 215°C |

| Polarity | Moderate | High | High |

| Solubility | Miscible in polar solvents | Limited in water | Water-miscible |

- Polarity : The absence of a carbonyl group in this compound reduces polarity compared to N-vinylpyrrolidone, impacting solubility in aqueous systems .

Key Research Findings

Synthetic Innovation: RhCl₃-mediated deformylation provides a rare route to this compound, avoiding harsh conditions required for analogous compounds .

Polymer Performance: In PMMA/TPU blends, this compound improves low-temperature impact resistance, outperforming styrene-based comonomers .

Limitations : Lower synthetic yields (61%) compared to pyrrolidine-pyridine hybrids (96%) highlight opportunities for catalytic optimization .

Biological Activity

3-Vinylpyrrolidine (3-VP) is a compound derived from pyrrolidine, which has garnered attention for its potential biological activities. This article explores the biological activity of 3-VP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a vinyl group attached to the nitrogen of the pyrrolidine ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Pharmacological Activities

1. Antimicrobial Activity:

Research indicates that 3-VP exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that compounds related to vinylpyrrolidine derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Properties:

3-VP has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include modulation of signaling cascades that regulate cell survival and death .

3. Neuroprotective Effects:

There is emerging evidence supporting the neuroprotective effects of 3-VP, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms .

The biological activity of 3-VP can be attributed to several mechanisms:

- Membrane Disruption: The presence of the vinyl group enhances the compound's ability to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.

- Apoptosis Induction: In cancer cells, 3-VP may activate caspases and other apoptotic pathways, leading to programmed cell death.

- Antioxidant Activity: By scavenging free radicals, 3-VP helps mitigate oxidative stress in neuronal cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 3-VP derivatives against clinically relevant pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating strong antibacterial properties .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, 3-VP was tested on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use . Further investigation into the apoptotic mechanisms revealed increased expression of pro-apoptotic factors.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.